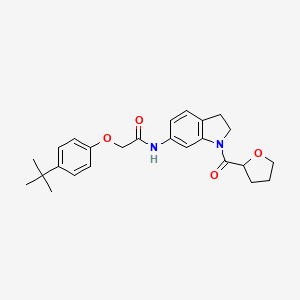
2-(4-(tert-butyl)phenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(tert-butyl)phenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is a useful research compound. Its molecular formula is C25H30N2O4 and its molecular weight is 422.525. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemoselective Acetylation in Antimalarial Drug Synthesis
Chemoselective acetylation of amino groups in compounds like 2-aminophenol, an intermediate in the synthesis of antimalarial drugs, demonstrates the utility of specific acetamide derivatives in pharmaceutical synthesis. The process involves immobilized lipase as a catalyst, highlighting the role of enzyme-mediated reactions in developing therapeutic agents. This method's optimization and kinetic studies provide insights into the efficient production of drug intermediates (Magadum & Yadav, 2018).
Schiff-base Ligands in Rare-Earth Metal Compounds
Schiff-base ligands, derived from compounds similar to 2-(4-(tert-butyl)phenoxy)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide, play a crucial role in synthesizing rare-earth metal compounds. These compounds, with their varied metal atom arrangements and nuclearities, are significant in studying magnetic properties and potential applications in materials science. The synthesis and magnetism of such complexes contribute to the understanding of molecular magnet behavior in coordination chemistry (Yadav et al., 2015).
Spin Interaction Studies in Zinc Complexes
The study of spin interactions in zinc complexes involving Schiff and Mannich bases related to the structure of interest reveals the significance of such compounds in understanding magnetic coupling and zero-field splitting (ZFS) in molecular systems. These insights are critical for developing materials with specific magnetic properties, useful in various technological applications (Orio et al., 2010).
Nonlinear Optical Behaviors in Functionalized Acene Derivatives
Research into the nonlinear optical behaviors of functionalized acene derivatives, which share structural motifs with the compound , underscores the importance of such molecules in developing advanced photonic and optoelectronic materials. These studies not only expand the understanding of light-matter interactions but also pave the way for novel applications in optical communications and computing (Zhai et al., 2018).
Design and Synthesis for Anti-Inflammatory Applications
The design and synthesis of indole acetamide derivatives, including those structurally similar to this compound, highlight the compound's potential in developing new anti-inflammatory drugs. Molecular docking analyses, along with geometrical optimization and interaction energy studies, provide a framework for understanding how such compounds can be tailored for specific biological targets, offering new avenues in drug design and development (Al-Ostoot et al., 2020).
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-25(2,3)18-7-10-20(11-8-18)31-16-23(28)26-19-9-6-17-12-13-27(21(17)15-19)24(29)22-5-4-14-30-22/h6-11,15,22H,4-5,12-14,16H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVQJSZNBHMCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

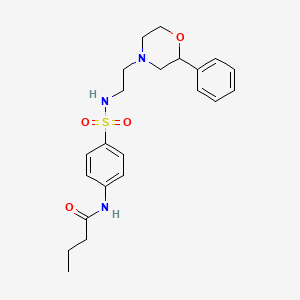
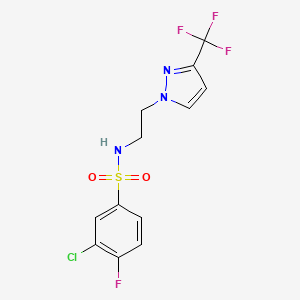
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2968437.png)

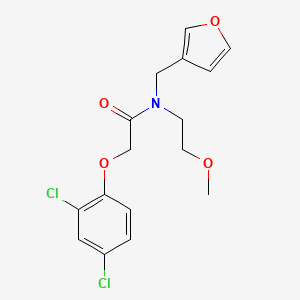

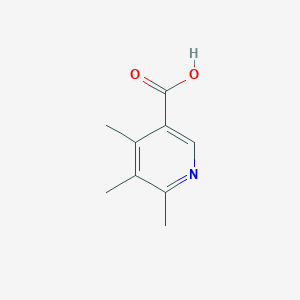
![5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968448.png)


![3-[(2-Bromophenyl)methyl]azetidine; trifluoroacetic acid](/img/structure/B2968453.png)

![1-(benzo[d]thiazol-2-yl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide](/img/structure/B2968455.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2968457.png)